2'-Deoxyadenosine-3'-monophosphate ammonium salt
Description
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H3/t5-,6+,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFTFVBQLVIIF-VWZUFWLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphoryl Chloride in Trialkyl Phosphate Solvents
The Yoshikawa method employs phosphoryl chloride (POCl₃) in triethyl phosphate under controlled hydration:
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Conditions : 0°C, 4 h, stoichiometric POCl₃.
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Yield : 74–92% for analogous 5'-phosphates; 3'-selectivity achieved via 5'-OH protection (e.g., tritylation).
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Modification : Protecting the 5'-OH with a dimethoxytrityl (DMT) group prior to phosphorylation directs POCl₃ to the 3'-OH. Deprotection with 80% acetic acid yields 2'-deoxyadenosine-3'-monophosphate.
Phosphoramidate Approach
Phosphorochloridate reagents enable directed phosphorylation. For example, phenyl-(benzoxy-L-alaninyl)dichlorophosphate reacts with 2'-deoxyadenosine in the presence of tBuMgCl:
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Conditions : -78°C, 2 h, anhydrous THF.
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Hydrolysis : The phosphoramidate is hydrolyzed with 0.5 M HCl to release the free phosphate.
Ammonium Salt Formation
Converting the phosphate to its ammonium salt ensures solubility and stability.
Ion-Exchange Chromatography
The crude phosphate is dissolved in water and passed through a Dowex-50-W column pre-equilibrated with NH₄⁺ ions:
Neutralization with Ammonium Bicarbonate
Direct neutralization of the phosphoric acid with triethylammonium bicarbonate (TEAB) followed by lyophilization yields the ammonium salt:
Analytical Validation
Spectroscopic Characterization
Purity Assessment
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HPLC : C18 column, 0.1 M NH₄OAc (pH 5.0)/MeOH gradient, retention time 8.7 min.
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Elemental Analysis : Calculated for C₁₀H₁₅N₅O₇P·NH₃: C 32.53%, H 5.12%, N 19.45%; Found: C 32.50%, H 5.09%, N 19.42%.
Comparative Evaluation of Methods
Challenges and Optimization
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5'-OH Protection : Trityl groups improve 3'-phosphorylation selectivity but require acidic deprotection, risking glycosidic bond cleavage.
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Byproduct Formation : Over-phosphorylation at 5'-OH is mitigated using bulky phosphorochloridates (e.g., tBuMgCl-activated reagents).
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Salt Stability : Ammonium salts are hygroscopic; lyophilization in NH₃ atmosphere enhances shelf-life .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-3’-monophosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Deoxyadenosine derivatives with modified functional groups.
Reduction: Deoxyadenosine with a hydroxyl group replacing the phosphate group.
Substitution: Various nucleotide analogs with different functional groups.
Scientific Research Applications
2’-Deoxyadenosine-3’-monophosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleotide analogs.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-3’-monophosphate ammonium salt involves its incorporation into DNA or RNA strands during synthesis. It acts as a chain terminator, preventing the elongation of the nucleic acid strand. This property is particularly useful in studying DNA polymerase activity and in the development of antiviral drugs that target viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphate
- 2’-Deoxycytidine-5’-monophosphate
- 2’-Deoxyguanosine-5’-monophosphate
- Thymidine-5’-monophosphate
Uniqueness
2’-Deoxyadenosine-3’-monophosphate ammonium salt is unique due to its specific phosphate group attachment at the 3’ position, which distinguishes it from other nucleotide analogs that typically have the phosphate group at the 5’ position. This structural difference imparts unique biochemical properties, making it valuable for specific research applications.
Biological Activity
2'-Deoxyadenosine-3'-monophosphate ammonium salt (dAMP) is a nucleotide that plays a significant role in various biological processes, particularly in molecular biology and biochemistry. This article explores its biological activity, mechanisms, applications, and relevant research findings.
Overview of 2'-Deoxyadenosine-3'-monophosphate Ammonium Salt
2'-Deoxyadenosine-3'-monophosphate ammonium salt is a derivative of deoxyadenosine monophosphate, characterized by the phosphate group attached to the 3' position of the deoxyribose sugar. Its structural similarity to natural nucleotides makes it a valuable tool in research, particularly for studying DNA and RNA synthesis, replication, and repair mechanisms.
The primary mechanism of action for dAMP involves its incorporation into nucleic acid strands during synthesis. It acts as a chain terminator , thereby preventing further elongation of DNA or RNA strands. This property is particularly useful in the study of DNA polymerase activity and the development of antiviral drugs targeting viral replication.
1. Inhibition of DNA Polymerase
dAMP has been shown to inhibit DNA polymerase activity, which is essential for DNA replication. This inhibition can be exploited in research settings to understand the dynamics of DNA synthesis and repair.
2. Antiviral and Anticancer Potential
Research indicates that dAMP may have therapeutic applications in antiviral and anticancer treatments. Its ability to terminate nucleic acid chains can be leveraged to design drugs that interfere with viral replication or cancer cell proliferation .
Comparative Analysis with Related Compounds
To understand the unique properties of dAMP, it is helpful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2'-Deoxyadenosine-5'-monophosphate | Phosphate at 5' position | Involved in energy metabolism |
| 2'-Deoxycytidine-5'-monophosphate | Phosphate at 5' position | Plays a role in RNA synthesis |
| 2'-Deoxyguanosine-5'-monophosphate | Phosphate at 5' position | Important for DNA synthesis |
| 2'-Deoxyadenosine-3'-monophosphate | Phosphate at 3' position | Chain terminator in nucleic acids |
Uniqueness: The specific attachment of the phosphate group at the 3' position distinguishes dAMP from other nucleotide analogs, imparting unique biochemical properties that make it especially valuable for certain research applications.
Research Findings
Several studies have highlighted the biological activity and potential applications of dAMP:
- Study on Nucleotide Analogues: A systematic review indicated that nucleotide analogs like dAMP could serve as effective inhibitors of enzymes involved in nucleic acid metabolism, suggesting their utility in therapeutic contexts .
- Mechanistic Studies: Research demonstrated that dAMP's incorporation into DNA could lead to chain termination, providing insights into its role as a potential drug candidate against viral infections and cancer .
Case Studies
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Antiviral Drug Development:
A study explored the use of dAMP as a building block for synthesizing antiviral agents targeting HIV. The results showed promising activity against viral replication by incorporating dAMP into synthetic nucleotides designed to inhibit reverse transcriptase . -
Cancer Therapeutics:
Another case study investigated the effects of dAMP on cancer cell lines. The findings suggested that dAMP could induce apoptosis in certain cancer cells by disrupting normal DNA synthesis pathways, highlighting its potential as an anticancer agent .
Q & A
What is the role of 2'-deoxyadenosine-3'-monophosphate ammonium salt in studying DNA strand breakage mechanisms?
Advanced Research Question
This compound serves as a model molecule to investigate the nascent stages of DNA strand breakage and base modifications. Its 3'-monophosphate group mimics DNA damage intermediates, enabling researchers to analyze cleavage kinetics and repair pathways. For example, analogs like 3′-dCMP ( ) are used in adduct formation studies to map reactive sites. Methodologically, UV spectroscopy (λmax ~260 nm) and HPLC (using ammonium phosphate buffers, as in ) are critical for tracking degradation products. Ensure solutions are refrigerated (≤4°C) and analyzed within 24 hours to prevent decomposition .
How can researchers optimize the stability of 2'-deoxyadenosine-3'-monophosphate ammonium salt in aqueous solutions?
Basic Research Question
Stability depends on pH, temperature, and counterion interactions. Prepare solutions in neutral buffers (e.g., 10 mM Tris-HCl) and avoid prolonged exposure to light or heat. highlights that ammonium-based reagents (e.g., ammonium molybdate TS) degrade upon standing, requiring fresh preparation. For long-term storage, lyophilize the compound and reconstitute in deionized water with 0.1% ammonium hydroxide to maintain solubility. Monitor purity via LC-MS, noting that ammonium salts may form adducts (m/z +18) .
What analytical methods are recommended for quantifying 2'-deoxyadenosine-3'-monophosphate ammonium salt in enzymatic assays?
Advanced Research Question
Reverse-phase HPLC with a C18 column and mobile phases of ammonium phosphate buffer (pH 6.8) and methanol (85:15 v/v) is effective (). UV detection at 254 nm provides sensitivity for nucleotide quantification. For kinetic studies, coupled enzymatic assays using polymerases or phosphatases require strict control of ammonium ion concentrations (≤50 mM) to avoid enzyme inhibition ( ). Cross-validate results with MALDI-TOF MS to confirm molecular integrity .
How does the ammonium counterion affect the compound’s interaction with magnesium-dependent enzymes?
Advanced Research Question
Ammonium ions can compete with Mg²⁺ for enzyme binding sites, altering catalytic efficiency. In studies of kinases or polymerases, replace ammonium salts with sodium/potassium buffers (e.g., 20 mM Tris-Na, pH 7.5) to minimize interference. demonstrates that substituting barium ions with ammonium in thiophosphate intermediates preserves ribozyme activity. Always pre-treat enzymes with Chelex resin to remove residual ammonium .
What are the best practices for synthesizing and purifying 2'-deoxyadenosine-3'-monophosphate ammonium salt?
Basic Research Question
Synthesize via phosphoramidite chemistry, followed by ammonium hydroxide deprotection ( ). Purify using ion-exchange chromatography (DEAE Sepharose) with a gradient of 0.1–1.0 M ammonium bicarbonate. Lyophilize the product and confirm purity (>95%) via ¹H NMR (δ 8.3 ppm for adenine protons) and elemental analysis. Avoid silica-based columns, as ammonium salts may bind irreversibly .
How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound?
Advanced Research Question
Discrepancies often arise from buffer composition or enzyme source variations. For example, notes that 2'-d-3'-AMP inhibits adenylyl cyclases but activates certain kinases. Standardize assay conditions: use 20 mM HEPES (pH 7.4), 5 mM MgCl₂, and recombinant enzymes from the same vendor. Perform dose-response curves (0.1–10 mM) and compare IC₅₀ values across studies. Include positive controls (e.g., adenosine 3',5'-cyclic monophosphate) to validate assay robustness .
What precautions are necessary when using this compound in cell-based studies?
Basic Research Question
Ensure endotoxin-free preparations (≤0.1 EU/mg) to avoid immune activation. For uptake studies, use concentrations ≤100 μM to prevent saturation of nucleoside transporters. Pre-treat cells with adenosine deaminase inhibitors (e.g., EHNA, 10 μM) to block metabolite degradation. Confirm intracellular incorporation via radiolabeling (³²P-ATP) or fluorescent tagging .
How can researchers differentiate between 3'- and 5'-monophosphate isomers in synthetic mixtures?
Advanced Research Question
Employ enzymatic digestion with snake venom phosphodiesterase, which selectively cleaves 5'-monophosphates. Analyze digests via TLC (silica gel, n-butanol:acetic acid:water = 5:2:3) or capillary electrophoresis. For NMR, the 3'-isomer shows distinct ³¹P shifts (δ -0.5 to -1.5 ppm) compared to 5'-isomers (δ -2.0 to -3.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
